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Apelin-17 (human, bovine)

Cat. No.: B13391014
M. Wt: 2138.6 g/mol
InChI Key: SVWSKJCJNAIKNH-UHFFFAOYSA-N
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Description

Historical Context of Apelin and APJ Receptor Discovery

The journey to understanding the apelinergic system began in 1993 with the identification of a gene that shared significant structural similarities with the angiotensin II type 1 receptor. scielo.brmdpi.com This led to the cloning of an orphan G protein-coupled receptor, named APJ, for which no endogenous ligand was known at the time. mdpi.comfrontiersin.orgbioscientifica.com For years, APJ remained "orphaned" until 1998, when a research group led by Tatemoto isolated a novel peptide from bovine stomach extracts that was identified as the endogenous ligand for the APJ receptor. mdpi.comfrontiersin.orgbioscientifica.comchemrxiv.org This newly discovered peptide was named apelin. mdpi.combioscientifica.com

Overview of Apelin Peptide Family and Isoforms

Apelin is not a single entity but rather a family of peptides derived from a 77-amino acid precursor protein called preproapelin. mdpi.comfrontiersin.orgbachem.com This precursor is processed into several biologically active isoforms of varying lengths. frontiersin.orgbachem.commdpi.com The primary isoforms identified in vivo include apelin-36 (B1139625), apelin-17, and apelin-13 (B560349), each named for the number of amino acid residues they contain. frontiersin.orgbachem.commdpi.com Another significant isoform is a pyroglutamylated form of apelin-13, known as [Pyr¹]apelin-13. mdpi.commdpi.com These different isoforms are not uniformly distributed throughout the body; for instance, apelin-36 is the most prevalent form in the lungs and uterus, while [Pyr¹]apelin-13 is abundant in the hypothalamus. mdpi.com

Among the various apelin peptides, Apelin-17 has been identified as a major and potent endogenous isoform. ulb.ac.benih.gov Along with apelin-13, it is considered one of the most active forms, particularly in the cardiovascular system. frontiersin.org Research has shown that shorter apelin fragments, like apelin-17 and apelin-13, often exhibit greater potency in receptor activation assays compared to the longer apelin-36. nih.gov Specifically, Apelin-17 has been demonstrated to be a potent inhibitor of forskolin-stimulated cAMP accumulation, a key step in cellular signaling pathways. tocris.com Furthermore, in human plasma, Apelin-17 and the pyroglutamyl form of apelin-13 are the predominant circulating forms. nih.govportlandpress.com

A striking feature of the apelinergic system is the high degree of conservation of the apelin peptide sequences across different mammalian species. frontiersin.orgmdpi.com The amino acid sequence of Apelin-17 is identical in humans and cattle. ulb.ac.betocris.commedchemexpress.com Moreover, the C-terminal 17 amino acids of the preproapelin precursor are fully conserved across humans, cattle, rats, and mice, corresponding to the Apelin-17 sequence. ulb.ac.benih.govportlandpress.comresearchgate.net This remarkable evolutionary conservation underscores the fundamental physiological importance of Apelin-17.

SpeciesApelin-17 Amino Acid Sequence
HumanLys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe
BovineLys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe
Rodent (Rat/Mouse)Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H156N34O20S B13391014 Apelin-17 (human, bovine)

Properties

Molecular Formula

C96H156N34O20S

Molecular Weight

2138.6 g/mol

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)

InChI Key

SVWSKJCJNAIKNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Origin of Product

United States

Molecular and Structural Biology of Apelin 17 and Apj Receptor

Apelin Gene (APLN) and Prepropeptide Processing

The human apelin gene, designated as APLN, is located on the long (q) arm of the X chromosome at position Xq25-26.1. researchgate.netwikipedia.orggenecards.orgiiarjournals.org The gene spans approximately 9,698 base pairs and comprises three exons and two introns. frontiersin.orgmdpi.comnih.gov Exons 1 and 2 are the primary coding regions for the apelin prepropeptide. mdpi.comnih.gov The gene encodes a 77-amino acid precursor protein called preproapelin. researchgate.netwikipedia.orgmdpi.com The amino acid sequence of preproapelin shows significant homology across various species, including human, bovine, rat, and mouse, with conservation ranging from 76-95%. mdpi.comjcdr.net Notably, the C-terminal 23 amino acids are perfectly conserved among these mammalian species, highlighting their crucial biological importance. frontiersin.orgguidetopharmacology.org

The transcriptional regulation of the APLN gene is complex and involves multiple transcription factors. These include upstream transcription factor 1/upstream transcription factor 2 (USF1/USF2), signal transducer and activator of transcription 3 (STAT3), hypoxia-inducible factor 1-alpha (HIF-1α), and activating transcription factor 4 (ATF4). frontiersin.orgnih.gov Additionally, collaborative binding interactions between retinoic acid receptor alpha (RARα), Krüppel-like factor 5 (KLF5), and Sp1 (stimulating protein-1) have been implicated in regulating apelin gene expression. nih.gov

The initial 77-amino acid product of the APLN gene, preproapelin, undergoes a series of enzymatic cleavages to generate biologically active apelin peptides. wikipedia.orgbachem.com The first step involves the removal of a 22-amino acid N-terminal signal peptide in the endoplasmic reticulum, which produces a 55-amino acid propeptide known as proapelin (apelin-55). researchgate.netwikipedia.orgjcdr.net

Proapelin serves as a substrate for further proteolytic processing. The sequence of proapelin contains several pairs of basic amino acid residues (Arginine-Arginine and Arginine-Lysine), which are recognized as potential cleavage sites for proprotein convertases. guidetopharmacology.orgembopress.org This processing leads to the generation of several C-terminal fragments of varying lengths, all of which are biologically active. wikipedia.orgjcdr.netdal.ca

The primary and most studied active isoforms include:

Apelin-36 (B1139625): Corresponds to amino acids 42-77 of preproapelin. wikipedia.orgjcdr.net

Apelin-17 (human, bovine): Corresponds to amino acids 61-77 of preproapelin. wikipedia.orgjcdr.net

Apelin-13 (B560349): Corresponds to amino acids 65-77 of preproapelin. wikipedia.orgjcdr.net

Additionally, apelin-13 can undergo a post-translational modification where the N-terminal glutamine residue cyclizes to form pyroglutamate, resulting in [Pyr¹]apelin-13 . wikipedia.orgjcdr.netbachem.com This modification protects the peptide from degradation by exopeptidases. iiarjournals.orgguidetopharmacology.org

The proprotein convertase subtilisin/kexin type 3 (PCSK3), also known as Furin, has been identified as a key enzyme in this process. mdpi.comembopress.orgnih.gov In vitro studies have shown that Furin can directly cleave proapelin to generate apelin-13 and apelin-17. embopress.orgnih.gov The cleavage of apelin peptides can be further modulated by other enzymes. For instance, Angiotensin-Converting Enzyme 2 (ACE2) can inactivate apelin-13 and apelin-36 by cleaving the C-terminal phenylalanine residue. jcdr.netguidetopharmacology.orgnih.gov Neutral endopeptidase (neprilysin) and human plasma kallikrein also contribute to the degradation of apelin isoforms. portlandpress.com

Apelin IsoformCorresponding Preproapelin ResiduesDescription
Apelin-55 (Proapelin)23-7755-amino acid propeptide formed after signal peptide cleavage. wikipedia.org
Apelin-3642-77A 36-amino acid active fragment. wikipedia.orgjcdr.net
Apelin-1761-77A 17-amino acid active fragment, highly conserved. wikipedia.orgjcdr.netnih.gov
Apelin-1365-77A 13-amino acid active fragment with high biological activity. wikipedia.orgjcdr.netresearchgate.net
[Pyr¹]apelin-1365-77Post-translationally modified form of Apelin-13, resistant to exopeptidases. wikipedia.orgguidetopharmacology.org

Structural Characterization of Apelin-17

The three-dimensional structure of Apelin-17 in solution has been investigated using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. These studies reveal that Apelin-17 is a conformationally flexible peptide. dal.caacs.org

Far-ultraviolet (UV) CD spectra of Apelin-17 are generally characteristic of a random coil, showing little evidence of stable α-helical or β-sheet structures in aqueous solution at physiological temperatures (35 °C). dal.caacs.orgnih.gov However, the spectra are complicated by unusual bands originating from the C-terminal phenylalanine side chain, which become more pronounced at lower temperatures (5 °C), suggesting some degree of conformational restriction. dal.caacs.org

NMR studies, including various experiments like TOCSY and NOESY, corroborate the CD findings, indicating that much of the peptide exists in a random coil conformation. nih.govualberta.ca However, these studies also provide evidence for transient, localized structural elements that are temperature-dependent. dal.canih.gov When interacting with membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, Apelin-17 undergoes a significant conformational change, adopting a more structured state. nih.govnih.gov

R6-L9 Region: At a physiological temperature of 35 °C, the region spanning from Arginine-6 to Leucine-9 (RPRL motif) is observed to be well-structured. dal.caacs.orgnih.gov This finding is significant as mutagenesis studies have shown this segment is crucial for the binding and activation of the APJ receptor. dal.caacs.org In the presence of SDS micelles, this region is also highly structured, forming a type I β-turn and interacting directly with the micelle headgroups. nih.govnih.gov

G13-F17 Region: While largely unstructured at 35 °C, the C-terminal region from Glycine-13 to Phenylalanine-17 becomes highly structured at a lower temperature of 5 °C. dal.caacs.orgnih.gov This region, which is functionally critical, adopts conformations including type IV β-turns and some polyproline-II (PPII) structure. dal.caualberta.canih.gov The increased structure at low temperature is accompanied by a reduction in the motional freedom of the Phenylalanine-17 side chain. dal.ca

The structural data from NMR studies in SDS micelles show that upon binding, the R6-K12 region becomes well-converged, while the C-terminal M15-F17 region also gains structure, even without direct interaction with the micelle surface. nih.gov

RegionObserved Structure/MotifConditionsSignificance
R6-L9Well-structured, Type I β-turnSolution (35 °C), SDS MicellesEssential for APJ receptor binding and activation. dal.caacs.orgnih.gov
G13-F17Highly structured, Type IV β-turns, Polyproline-IISolution (5 °C)Functionally critical C-terminus. dal.canih.gov
S10Type IV β-turnSDS MicellesMicelle-induced structure. nih.gov

NMR studies have revealed significant conformational dynamics in Apelin-17, particularly related to the isomerization of peptide bonds involving proline residues. dal.canih.gov The C-terminal region of Apelin-17 contains two proline residues at positions 14 and 16. The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the slow interconversion between these states on the NMR timescale gives rise to distinct sets of signals. dal.canih.gov

This cis-trans isomerization at Proline-14 and Proline-16 results in the presence of multiple conformers in slow exchange. dal.canih.gov Two major, sequentially assignable conformers have been identified: one where both proline peptide bonds are in the trans configuration and another where both are cis. dal.canih.gov The ratio of the "both trans" to "both cis" conformers is approximately 4:1. dal.canih.gov Less populated conformers, where one proline is cis and the other is trans, are also present. nih.gov This conformational exchange is a key feature of the C-terminal region's dynamics and is observed in other apelin isoforms like apelin-12 and apelin-13 as well. dal.caacs.org This inherent flexibility and the existence of multiple conformational states may be integral to the peptide's ability to recognize and activate the APJ receptor. nih.gov

Structural Insights from Apelin-17 Mimetic Peptide Agonist Complexes with APJ Receptor

High-resolution structural data has provided significant understanding of how apelin and its mimetics interact with the APJ receptor. A notable achievement was the determination of the crystal structure of the human APJ receptor (APJR) at 2.6-Å resolution, complexed with a designed 17-amino-acid apelin mimetic peptide agonist. rcsb.orgnih.gov This structure revealed that the peptide agonist binds in a curved, two-site mode within the receptor. rcsb.orgnih.gov

The binding mechanism involves two distinct interaction sites. The C-terminal half of the peptide inserts deep into the receptor's binding pocket, while the N-terminal portion interacts with the extracellular surface of the receptor. mdpi.com This dual-site engagement is thought to be a common mechanism for endogenous peptide ligands that possess significant conformational flexibility. rcsb.orgnih.gov More recent cryo-electron microscopy (cryo-EM) studies of APJR in complex with the endogenous ligand apelin-13 and a G-protein have further refined this understanding, showing how the receptor accommodates its natural ligand to initiate signaling. nih.gov These structural models, combining crystallography, cryo-EM, and molecular dynamics simulations, offer a detailed mechanistic picture of apelin recognition, binding specificity, and receptor activation. rcsb.orgnih.govnih.gov

APJ Receptor Structure and Conservation

Gene (APLNR) Locus and Protein Architecture (GPCR Class A, 7-Transmembrane Domains)

The apelin receptor, APJ, is encoded by the intronless gene APLNR. bioscientifica.combioscientifica.com In humans, the APLNR gene is located on the long (q) arm of chromosome 11 at position 12.1. bioscientifica.combioscientifica.comwikipedia.orgguidetoimmunopharmacology.org The gene encodes a protein of 380 amino acids in humans. bioscientifica.comgosset.ainih.gov

Architecturally, the APJ receptor is a member of the Class A (Rhodopsin-like) family of G protein-coupled receptors (GPCRs). nih.govcdnsciencepub.comresearchgate.netguidetopharmacology.org This classification reflects its structural and functional characteristics, which are typical of the largest and most diverse family of membrane receptors in the human genome. bioscientifica.com Like other Class A GPCRs, the APJ receptor features a canonical structure consisting of seven hydrophobic transmembrane (TM) α-helical domains connected by three intracellular loops (ICLs) and three extracellular loops (ECLs). gosset.aiguidetopharmacology.orgmdpi.com The N-terminus is located on the extracellular side, while the C-terminus is on the intracellular side. gosset.ai The protein also contains consensus sites for post-translational modifications such as phosphorylation and glycosylation, which are important for its stability, folding, and function. bioscientifica.comguidetopharmacology.org

Evolutionary Conservation of APJ Receptor Amino Acid Sequence Across Mammalian Species

The amino acid sequence of the APJ receptor is highly conserved across different mammalian species, indicating its crucial and preserved physiological role throughout evolution. bioscientifica.com The human APJ receptor shares approximately 90-92% amino acid sequence identity with its orthologs in rats and mice. bioscientifica.combioscientifica.comresearchgate.net The homology between the rat and mouse APJ receptors is even higher, at around 96%. bioscientifica.combioscientifica.com This strong conservation is particularly evident in the transmembrane domains, which are critical for the receptor's structural integrity and signaling function. frontiersin.org The high degree of sequence identity underscores the fundamental importance of the apelinergic system in mammalian biology. researchgate.netmdpi.com

APJ Receptor Amino Acid Sequence Homology
Species ComparisonSequence Homology (%)Reference
Human vs. Mouse92% bioscientifica.combioscientifica.comresearchgate.net
Human vs. Rat90% bioscientifica.combioscientifica.comresearchgate.net
Rat vs. Mouse96% bioscientifica.combioscientifica.com

Molecular Mechanisms of Apelin-17 Ligand-Receptor Binding

Identification of Critical Residues and Regions for Apelin-APJ Interaction

The interaction between apelin peptides and the APJ receptor is a highly specific process involving key amino acid residues in both the ligand and the receptor. The C-terminal region of apelin is particularly crucial for its biological activity. ahajournals.orgresearchgate.net Specifically, the terminal phenylalanine (Phe) residue of apelin is critical for receptor binding and subsequent internalization. ahajournals.orgnih.gov Studies have shown that deleting this final Phe residue or substituting it with alanine (B10760859) significantly impairs receptor internalization without necessarily abolishing binding or G-protein coupling. nih.gov

Within the APJ receptor, several residues located in the transmembrane domains and extracellular loops have been identified as essential for ligand binding and receptor activation. Site-directed mutagenesis studies have pinpointed specific acidic residues in the receptor, such as Asp92, Glu172, and Asp282 (in the rat receptor), which likely form ionic interactions with basic residues in the apelin peptide. nih.gov Furthermore, residues Phe255 and Trp259 within transmembrane helix VI of the human APJ receptor are critical for interacting with the C-terminal Phe of apelin, playing a key role in triggering receptor internalization. nih.gov A hydrophobic cavity formed by residues including Trp152 (TM-IV), Phe255 (TM-VI), and Trp259 (TM-VI) accommodates this terminal Phe residue. nih.gov

Key Residues in Apelin-APJ Interaction
ComponentCritical Residue(s)/RegionFunctionReference
Apelin-17C-terminal Phenylalanine (Phe)Essential for receptor binding and internalization. ahajournals.orgnih.gov
Apelin-17Central Region (e.g., R6-L9)Important for binding and activation. dal.canih.govacs.org
Apelin-13Arg2, Arg4, Lys8Interact with acidic residues on the APJ receptor. nih.gov
APJ Receptor (Rat)Asp92, Glu172, Asp282Interact with basic residues of apelin. nih.gov
APJ Receptor (Human)Phe255, Trp259 (in TM-VI)Interact with the C-terminal Phe of apelin; crucial for internalization. nih.gov
APJ Receptor (Human)Cys281 (in ECL3)Important for ligand recognition and receptor activation, likely via disulfide linkage. nih.gov

Hypothesized Binding and Activation Mechanisms

Based on structural and mutagenesis data, a multi-step binding and activation mechanism for the apelin-APJ interaction has been proposed. dal.canih.gov This model suggests a "two-step" or "extended-binding-pocket" process.

In the initial step, the C-terminal region of the apelin peptide, particularly the crucial final phenylalanine, inserts into a deep hydrophobic binding pocket within the transmembrane bundle of the APJ receptor. mdpi.comnih.gov This interaction acts as an anchor and is a primary determinant of binding affinity.

The second step involves the interaction of the central and N-terminal regions of the apelin peptide with the extracellular loops (ECLs) and the outer regions of the transmembrane helices of the receptor. mdpi.com This secondary interaction is thought to be responsible for the conformational changes in the receptor that lead to its activation. mdpi.com The positively charged residues in the N-terminal part of apelin interact with negatively charged residues on the extracellular surface of the APJ receptor, stabilizing the bound state and facilitating the structural rearrangements required for G-protein coupling and signaling. mdpi.comnih.gov Upon activation, the receptor couples to intracellular G proteins, primarily of the Gαi subtype, which inhibits adenylyl cyclase activity, and can also signal through β-arrestin pathways, leading to receptor internalization and G-protein-independent signaling. frontiersin.org

Cellular and Molecular Mechanisms of Apelin 17 Action

G-Protein Coupled Signaling Pathways

The apelin receptor is known to couple to multiple families of heterotrimeric G-proteins, most notably the Gαi/o and Gαq subfamilies. nih.govnih.goviitm.ac.in This coupling is a critical first step in transducing the extracellular signal of Apelin-17 binding into an intracellular response.

A primary and well-characterized signaling mechanism for Apelin-17 is its coupling to inhibitory G-proteins of the Gαi/o family. guidetopharmacology.orgelifesciences.org Activation of the APJ receptor by Apelin-17 promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This inhibition leads to a decrease in intracellular cAMP levels. guidetopharmacology.orgfrontiersin.org

The reduction in cAMP levels subsequently attenuates the activity of cAMP-dependent protein kinase A (PKA). frontiersin.orgnih.gov This mechanism is a key feature of apelinergic signaling, as demonstrated in studies where Apelin-17 and other apelin isoforms effectively inhibit forskolin-stimulated cAMP production in various cell lines expressing the APJ receptor. frontiersin.orgnih.govprobechem.com Research has shown that the apelin receptor preferentially couples to Gαi1 and Gαi2 subunits to mediate this effect. nih.gov

In addition to Gαi/o coupling, the APJ receptor can also signal through the Gαq family of G-proteins. nih.govnih.gov Upon activation by Apelin-17, the Gαq subunit activates phospholipase C-β (PLCβ). nih.govnih.gov PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

DAG, in turn, activates protein kinase C (PKC), which can phosphorylate a variety of downstream targets, including those involved in the extracellular signal-regulated kinase (ERK) pathway. nih.govcusabio.com This Gαq-mediated activation of the PLC/PKC pathway contributes to the diverse cellular responses regulated by Apelin-17, including cell proliferation. nih.gov

Beta-Arrestin Dependent Signaling and Receptor Internalization

Beyond classical G-protein signaling, Apelin-17 also triggers β-arrestin dependent pathways, which are crucial for receptor desensitization, internalization, and initiating a second wave of signaling events. nih.govfrontiersin.org

The recruitment of β-arrestins to the APJ receptor is a key regulatory step. Research has revealed that the structural integrity of Apelin-17, particularly its C-terminal phenylalanine (Phe), is critical for this process. nih.govnih.gov The full Apelin-17 peptide (often referred to as K17F in research literature) is a potent recruiter of β-arrestins to the activated APJ receptor. nih.govnih.gov

In contrast, a truncated analog of Apelin-17 lacking the C-terminal phenylalanine (K16P) demonstrates significantly reduced ability to promote β-arrestin recruitment, while still retaining its capacity to activate Gαi signaling. nih.govnih.gov This has led to the characterization of K16P as a "biased agonist," which preferentially activates G-protein signaling over the β-arrestin pathway. nih.govnih.gov This differential recruitment highlights the nuanced control Apelin-17 exerts over its signaling outcomes.

Table 1: Differential Signaling Properties of Apelin-17 and its Truncated Analog
PeptideGαi Activationβ-Arrestin RecruitmentSignaling Profile
Apelin-17 (K17F)YesYesBalanced Agonist
Apelin-16 (K16P)YesGreatly ReducedBiased Agonist (Gαi-favored)

The recruitment of β-arrestins to the APJ receptor, following its phosphorylation by G-protein coupled receptor kinases (GRKs), serves two primary functions. nih.gov First, β-arrestin binding sterically hinders the receptor's ability to couple with G-proteins, leading to receptor desensitization and termination of the initial G-protein-mediated signal. nih.govahajournals.org

Second, β-arrestins act as adaptor proteins, targeting the receptor for internalization via clathrin-coated pits. nih.gov This endocytosis removes the receptors from the cell surface, further contributing to desensitization. nih.gov The trafficking fate of the internalized receptor can vary depending on the apelin isoform. While longer forms like apelin-36 (B1139625) may target the receptor for lysosomal degradation, leading to persistent desensitization, shorter forms like apelin-13 (B560349) (and by extension, Apelin-17) can lead to transient desensitization where the receptor is rapidly recycled back to the cell surface. nih.govfrontiersin.orgresearchgate.net

Downstream Intracellular Signaling Cascades

The activation of G-protein and β-arrestin pathways by Apelin-17 converges on several key downstream intracellular signaling cascades that regulate fundamental cellular processes.

Prominent downstream pathways include:

PI3K/Akt Pathway : The Apelin-17/APJ system activates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. frontiersin.orgcusabio.comnih.gov This cascade is critical for promoting cell survival, proliferation, and migration. frontiersin.orgnih.gov

ERK/MAPK Pathway : Apelin-17 stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.govnih.govcusabio.com Interestingly, ERK1/2 activation by Apelin-17 is a dual process; it can be initiated through both G-protein dependent mechanisms (likely involving PKC) and β-arrestin-dependent scaffolding. nih.govnih.gov

p70S6K Pathway : The APJ receptor can also activate the p70 ribosomal protein S6 kinase (p70S6K). nih.govnih.gov This activation can be mediated through both the PI3K/Akt and ERK1/2 signaling pathways and is involved in regulating protein synthesis and cell growth. nih.gov

These interconnected signaling cascades allow Apelin-17 to function as a potent regulator of various physiological processes at the cellular level. nih.gov

Mitogen-Activated Protein Kinase (MAPK/ERK1/2) Pathway Activation

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is a prominent downstream effect of Apelin-17 binding to its receptor. researchgate.netresearchgate.net This activation can occur through distinct mechanisms, highlighting the complexity of apelin signaling. Research indicates that Apelin-17 stimulates the phosphorylation of ERK1/2 through pathways that can be dependent on either Gαi protein coupling or β-arrestin recruitment. researchgate.net

Different apelin fragments can induce varied ERK1/2 activation kinetics. nih.gov For instance, studies in HEK293 cells expressing the APJ receptor showed that Apelin-17 induced significantly higher levels of ERK1/2 phosphorylation compared to other ligands after 15 minutes of treatment. nih.gov This suggests that the duration and intensity of ERK1/2 signaling can be ligand-specific. The activation of this pathway is linked to various cellular responses, including cell proliferation and autophagy. oup.com For example, in vascular smooth muscle cells, the Apelin-13-induced G1/S phase transition is partly mediated by a pERK1/2-cyclin D1 signal cascade. oup.com

In some cellular contexts, the activation of ERK by apelin is transient and dependent on G-protein activation, contrasting with other pathways that show more sustained activation. nih.gov

Phosphoinositide 3-Kinase (PI3K) / Protein Kinase B (Akt) Pathway Activation

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway is another critical signaling axis activated by Apelin-17. cusabio.comnih.govnih.gov This pathway is integral to cell survival, proliferation, migration, and metabolism. researchgate.netscienceopen.com Upon Apelin-17 binding, the activated APJ receptor stimulates the PI3K/Akt cascade. cusabio.com

Interestingly, research has revealed a dual signaling mechanism for apelin-induced pathway activation. nih.gov While transient ERK activation depends on G-proteins, the sustained activation of Akt has been shown to be G-protein-independent and reliant on the internalization of the APJ receptor. nih.gov This internalization process, often mediated by β-arrestins, appears crucial for the long-lasting phosphorylation of Akt. nih.gov The activation of Akt is a downstream effector of apelin signaling, a process that can involve pertussis toxin-sensitive G-proteins and Protein Kinase C (PKC). nih.gov This pathway has been observed to be activated by various apelin isoforms in different cell types, including human umbilical vein endothelial cells (HUVECs) and osteoblasts. nih.gov

AMP-Activated Protein Kinase (AMPK) Pathway Activation

Apelin-17 is also a known activator of the AMP-Activated Protein Kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. researchgate.netnih.gov AMPK acts as a cellular energy sensor; its activation helps to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. nih.gov

Apelin-mediated AMPK activation has been shown to suppress lipogenesis and enhance fatty acid oxidation. researchgate.net In the context of endothelial cells, the apelin-AMPK axis plays a protective role against dysfunction induced by metabolic stress. mdpi.com For example, Apelin-13 has been demonstrated to protect against methylglyoxal-induced unfolded protein responses and endothelial apoptosis through the AMPK pathway. mdpi.com Furthermore, the apelin/APJ system can promote the vitality of skin flaps by attenuating oxidative stress in an AMPK-dependent manner. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) Activation and Nitric Oxide (NO) Production

A key function of Apelin-17 in the cardiovascular system is its ability to induce vasodilation. This effect is primarily mediated through the activation of endothelial Nitric Oxide Synthase (eNOS) and the subsequent production of Nitric Oxide (NO). cusabio.comnih.govresearchgate.net Apelin-17 binding to the APJ receptor on endothelial cells stimulates the PI3K/Akt pathway, which in turn leads to the phosphorylation and activation of eNOS. cusabio.comnih.gov

Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. researchgate.net The released NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation. cusabio.com This NO-dependent mechanism is a crucial way Apelin-17 helps to lower blood pressure. cusabio.comresearchgate.net Studies have confirmed that Apelin-17-stimulated eNOS phosphorylation is dependent on the expression of the endothelial apelin receptor. nih.gov While apelin generally increases eNOS activity, some context-dependent effects have been noted, with one study reporting apelin-mediated inhibition of NO-induced relaxation in cerebral arteries by a different mechanism. nih.gov However, in coronary arteries, apelin promotes NO-dependent relaxation without impairing BKCa channel function. frontiersin.org

Other Relevant Pathways (e.g., p70S6K, JNK, STAT3)

Beyond the major pathways detailed above, Apelin-17 signaling involves the modulation of other important intracellular molecules.

p70S6 Kinase (p70S6K): Apelin peptides can induce the phosphorylation of p70S6K, a downstream effector of both the PI3K/Akt and MAPK/ERK pathways. researchgate.netnih.gov This activation is linked to processes like protein synthesis and cell growth. cusabio.com

JNK (c-Jun N-terminal kinase): While less prominently featured in initial screenings, the JNK signaling pathway, part of the MAPK family, is implicated in cellular responses to stress, inflammation, and apoptosis, and can be influenced by GPCR signaling. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): Recent research has shown that apelin can facilitate the production of integrin αvβ3 and enhance metastasis in prostate cancer by activating STAT3. nih.gov This suggests a role for the apelin-STAT3 axis in cancer progression. nih.gov

Functional Selectivity and Biased Agonism of Apelin-17

The concept of functional selectivity, or biased agonism, is critical to understanding the nuanced signaling of the apelin receptor. wikipedia.orgnih.gov It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. wikipedia.org For the APJ receptor, this means that different apelin peptides can act as biased agonists, selectively engaging either G-protein-dependent pathways (e.g., cAMP inhibition) or β-arrestin-mediated pathways (e.g., receptor internalization and ERK activation). frontiersin.orgnih.gov

Apelin-17 has been identified as a biased agonist. frontiersin.org Studies comparing various apelin and elabela peptides demonstrated that they exhibit distinct signaling profiles. frontiersin.org Specifically, Apelin-17 showed a bias toward β-arrestin dependent signaling pathways. frontiersin.org It induced interactions between the APJ receptor and β-arrestins more strongly than it stimulated G-protein mediated calcium release. frontiersin.org

This functional selectivity has significant therapeutic implications. The ability to design biased agonists that selectively activate only the desired therapeutic pathways could lead to drugs with improved efficacy and fewer side effects. nih.govfrontiersin.org For example, it has been suggested that β-arrestin-dependent ERK1/2 activation by Apelin-17, rather than G-protein signaling, may be responsible for its blood pressure-lowering effects. researchgate.net The development of G-protein biased small molecule apelin agonists further underscores the potential of exploiting biased agonism for therapeutic benefit in conditions like pulmonary arterial hypertension. frontiersin.org

Table 1: Summary of Apelin-17 Activated Signaling Pathways and Key Cellular Outcomes

Pathway Key Mediators Primary Cellular Outcomes References
MAPK/ERK Gαi, β-arrestin, ERK1/2 Cell proliferation, Autophagy, Regulation of blood pressure researchgate.net, nih.gov, oup.com
PI3K/Akt PI3K, Akt (PKB) Cell survival, Proliferation, Migration, eNOS activation nih.gov, nih.gov, cusabio.com
AMPK AMPK Regulation of energy metabolism, Suppression of lipogenesis, Protection from oxidative stress researchgate.net, nih.gov, mdpi.com
eNOS/NO eNOS, NO, cGMP Vasodilation, Lowering of blood pressure nih.gov, researchgate.net, cusabio.com, researchgate.net

| Other Pathways | p70S6K, STAT3 | Protein synthesis, Cell growth, Regulation of gene expression, Cancer progression | nih.gov, researchgate.net, nih.gov |

Physiological Roles of Apelin 17 Animal Models and in Vitro Studies

Cardiovascular System Dynamics

Apelin-17 exerts profound effects on the cardiovascular system, influencing myocardial contractility, vascular tone, blood pressure, angiogenesis, and offering cardioprotection in the face of injury.

Myocardial Contractility and Inotropic Effects

Apelin-17 is recognized as a potent positive inotropic agent, enhancing the contractility of the heart muscle. In isolated perfused rat hearts, administration of apelin has been shown to induce a sustained increase in cardiac contractility. nih.gov This effect is attributed to several mechanisms, including an increase in the sensitivity of myofilaments to calcium rather than a significant increase in intracellular calcium concentrations. nih.gov Studies have demonstrated that apelin enhances cardiac contractility by increasing the phosphorylation of regulatory light chain (RLC) in a protein kinase C (PKC) or myosin light chain kinase (MLCK) dependent manner. nih.gov Specifically, apelin has been shown to induce the translocation of PKCε from the cytosol to the particulate fraction in the left ventricle, a key step in its activation. nih.gov Furthermore, the activation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway is also implicated in the positive inotropic effect of apelin. nih.gov

In animal models, both acute and chronic administration of apelin have demonstrated beneficial effects on cardiac function. In rats, apelin has been shown to increase the slope of the end-systolic pressure-volume relationship, a key indicator of enhanced myocardial contractility. nih.gov Notably, these inotropic effects have been observed in both normal and failing hearts, suggesting its therapeutic potential in conditions like heart failure. unito.it

Model SystemKey FindingsReference
Isolated Perfused Rat HeartIncreased cardiac contractility, activation of PKCε and ERK1/2. nih.gov
In Vivo Rat ModelEnhanced myocardial contractility, increased end-systolic pressure-volume relationship slope. nih.gov
Failing Heart ModelsPositive inotropic effects observed. unito.it

Vasomotor Regulation: Endothelial-Dependent Vasodilation and Vascular Smooth Muscle Cell Modulation

Apelin-17 plays a complex role in regulating vascular tone, primarily through its actions on endothelial cells and vascular smooth muscle cells (VSMCs). A key effect of apelin is the induction of endothelial-dependent vasodilation. This process is largely mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). nih.govnih.gov NO then diffuses to the underlying VSMCs, causing relaxation and subsequent vasodilation. nih.gov In isolated rat aorta, apelin has been shown to cause concentration-dependent increases in eNOS activity and NO formation. nih.gov

The vasomotor effects of apelin can be multifaceted, as it can also induce vasoconstriction under certain conditions. This dual action is attributed to the presence of apelin receptors (APJ) on both endothelial cells and VSMCs. nih.govresearchgate.net When the endothelium is damaged or dysfunctional, apelin can directly act on VSMCs, leading to vasoconstriction. nih.govresearchgate.net In vitro studies have shown that apelin stimulates the proliferation of VSMCs through the ERK1/2-cyclin D1 signal pathway. nih.govimrpress.com

Cell TypeEffect of Apelin-17Mechanism
Endothelial CellsVasodilationActivation of eNOS, leading to NO production. nih.gov
Vascular Smooth Muscle CellsProliferation, Contraction (under certain conditions)Activation of ERK1/2 pathway. nih.govimrpress.com

Blood Pressure Homeostasis and Renin-Angiotensin System Interaction

The vasodilatory effects of Apelin-17 contribute to its role in regulating blood pressure. Peripheral administration of apelin has been shown to cause a decrease in mean arterial pressure in animal models. researchgate.netnih.gov A meta-analysis of animal studies concluded that peripheral apelin injection significantly reduces mean arterial pressure, systolic blood pressure, and diastolic blood pressure. nih.gov

A crucial aspect of apelin's role in blood pressure regulation is its interaction with the renin-angiotensin system (RAS), a key hormonal cascade in blood pressure control. The apelin/APJ system and the RAS often exhibit opposing physiological actions. scispace.comderpharmachemica.com While angiotensin II (Ang II), the primary effector of the RAS, is a potent vasoconstrictor that raises blood pressure, apelin acts as a vasodilator. derpharmachemica.com In animal models of hypertension, the apelin system is often downregulated, while the RAS is overactivated. researchgate.net Studies have shown that co-infusion of apelin can abrogate the hypertensive effects of Ang II in mice. scispace.com This antagonistic relationship suggests that apelin may play a protective role against the detrimental cardiovascular effects of an overactive RAS. derpharmachemica.commdpi.com

Angiogenesis and Endothelial Cell Function

Apelin-17 is a recognized pro-angiogenic factor, promoting the formation of new blood vessels from pre-existing ones. In vitro studies have demonstrated that apelin stimulates the proliferation, migration, and tube formation of endothelial cells, all critical steps in the angiogenic process. ahajournals.orgnih.gov The signaling pathways involved in apelin-induced angiogenesis include the activation of Akt and ERK1/2. researchgate.net

In zebrafish models, apelin signaling has been shown to be essential for proper endothelial tip cell morphology and sprouting during vascular development. elifesciences.org Furthermore, apelin expression is often upregulated in conditions of hypoxia, a potent stimulus for angiogenesis, suggesting its role in physiological and pathological neovascularization. ahajournals.org Studies have also indicated that apelin can promote the angiogenic potential of endothelial progenitor cells, which are crucial for vascular repair. nih.gov

Cardioprotective Effects in Models of Myocardial Injury

Apelin-17 has demonstrated significant cardioprotective effects in various models of myocardial injury, including ischemia-reperfusion injury and myocardial infarction. nih.govnih.govresearchgate.nettobaccoinduceddiseases.org Administration of apelin has been shown to reduce infarct size and improve cardiac function following an ischemic event. researchgate.nettobaccoinduceddiseases.orgunito.it

The mechanisms underlying these cardioprotective effects are multifactorial and involve the activation of several pro-survival signaling pathways. nih.gov These include the PI3K/Akt and ERK1/2 pathways, which are known to inhibit apoptosis and promote cell survival. nih.gov Apelin has also been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion injury. nih.gov Furthermore, apelin can reduce oxidative stress and inflammation in the injured myocardium. nih.govtobaccoinduceddiseases.org In animal models of myocardial infarction, chronic treatment with a metabolically resistant apelin-17 analog improved left ventricular function, increased cardiac vascular density, and reduced cardiac remodeling. nih.gov

Metabolic Regulation

Beyond its cardiovascular effects, Apelin-17 is a key player in the regulation of energy metabolism, influencing glucose homeostasis and lipid metabolism. nih.govresearchgate.net

Apelin has been shown to improve glucose tolerance and enhance insulin sensitivity in animal models. nih.gov It promotes glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. nih.gov The mechanisms underlying these effects involve the activation of AMP-activated protein kinase (AMPK) and eNOS. frontiersin.org In isolated soleus muscle, apelin has been found to stimulate glucose transport. nih.gov Furthermore, apelin can regulate glucose homeostasis through central mechanisms, as intracerebroventricular injection of apelin has been shown to improve glucose tolerance. nih.gov

Metabolic ProcessEffect of Apelin-17Key Mechanisms
Glucose MetabolismImproves glucose tolerance and insulin sensitivity, promotes glucose uptake.Activation of AMPK and eNOS. nih.govfrontiersin.org
Lipid MetabolismInhibits lipolysis.Activation of Gq, Gi, and AMPK pathways. frontiersin.org

Glucose Homeostasis: Glucose Uptake in Skeletal Muscle and Adipose Tissue

Apelin-17 has been identified as a key regulator of glucose metabolism, primarily by enhancing glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. nih.govfrontiersin.org In animal models, particularly in mice, administration of apelin has been shown to have a glucose-lowering effect. nih.govfrontiersin.org This is largely attributed to its ability to stimulate the transport of glucose into cells.

In isolated soleus muscle, apelin treatment has been demonstrated to increase glucose transport. frontiersin.org This effect is additive to that of insulin, suggesting a distinct signaling pathway. frontiersin.org Mechanistic studies have revealed that apelin's effect on glucose uptake in skeletal muscle is mediated through the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS). frontiersin.org In vitro studies using C2C12 muscle cells have also confirmed the involvement of the AMPK pathway in apelin-stimulated glucose transport. frontiersin.org

While the direct effect on isolated mouse adipocytes is less characterized, studies on human adipose tissue explants show that apelin stimulates glucose transport in an AMPK-dependent manner. nih.govfrontiersin.org Furthermore, in 3T3-L1 adipocytes, apelin has been observed to enhance glucose transport through a PI3K/Akt-dependent mechanism. nih.govfrontiersin.org

Table 1: Summary of Apelin-17's Effects on Glucose Uptake
Tissue/Cell TypeEffect of Apelin-17Signaling Pathway(s) InvolvedReference Model
Skeletal Muscle (in vivo/ex vivo)Increased glucose uptakeAMPK, eNOS, AktMice
C2C12 Muscle Cells (in vitro)Increased glucose uptakeAMPKCell Culture
Human Adipose Tissue (ex vivo)Increased glucose uptakeAMPKTissue Explants
3T3-L1 Adipocytes (in vitro)Increased glucose uptakePI3K/AktCell Culture

Insulin Sensitivity Modulation

The importance of apelin in maintaining insulin sensitivity is further highlighted by studies on apelin-null mice. These mice exhibit hyperinsulinemia and insulin resistance, a phenotype that is exacerbated by a high-fat diet. nih.govfrontiersin.org Supplementation with exogenous apelin in these mice has been shown to reverse this impaired insulin sensitivity. ed.ac.uk In vitro experiments with differentiated C2C12 myotubes have demonstrated that apelin's effects on glucose uptake and Akt phosphorylation, a key step in the insulin signaling pathway, are mediated in part by a Gi and AMPK-dependent pathway. ed.ac.uknih.gov

Lipid Metabolism: Lipolysis and Fatty Acid Oxidation

Apelin-17 is also involved in the regulation of lipid metabolism, influencing both lipolysis and fatty acid oxidation. In isolated adipocytes from non-obese mice, acute apelin treatment has been shown to inhibit lipolysis. oup.comresearchgate.net This effect is thought to be mediated by an increase in the amount of perilipin, a protein that coats lipid droplets and protects them from lipase activity. Current time information in London, GB. However, it is noteworthy that apelin does not appear to affect basal or isoproterenol-stimulated lipolysis in human adipose tissue explants. nih.gov

Conversely, chronic apelin treatment in obese and insulin-resistant mice has been shown to increase fatty acid oxidation in skeletal muscle. oup.comresearchgate.netnih.gov This is associated with an improvement in mitochondrial oxidative capacity and biogenesis. oup.comresearchgate.net The mechanism underlying this effect involves the activation of the AMPK pathway. oup.comresearchgate.netnih.gov By promoting the complete oxidation of fatty acids, apelin helps to reduce the accumulation of lipid intermediates that can contribute to insulin resistance. oup.comresearchgate.net

Energy Homeostasis Regulation

Supporting this, studies have shown that apelin treatment can increase rectal temperature and oxygen consumption in mice. nih.govnih.gov This thermogenic effect is likely mediated by the increased expression of mitochondrial uncoupling protein 1 (UCP1) in brown adipose tissue. nih.govnih.gov Additionally, apelin has been found to increase the expression of UCP3 in skeletal muscle, which is involved in fatty acid metabolism. nih.gov

Water Homeostasis and Renal Function

Apelin-17 is a key player in the regulation of water balance and renal function, acting both centrally and peripherally to exert a diuretic effect. frontiersin.orgCurrent time information in London, GB.

Central Regulation of Arginine Vasopressin (AVP) Release and Neuron Activity

At the central level, apelin-17 modulates the activity of arginine vasopressin (AVP) neurons, which are critical for maintaining body fluid homeostasis. Apelin and its receptor are co-localized with AVP in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus. nih.govoup.comnih.gov

In lactating rats, intracerebroventricular injection of apelin-17 has been shown to inhibit the phasic electrical activity of AVP neurons. nih.govCurrent time information in London, GB.nih.gov This central inhibition leads to a decrease in the release of AVP into the bloodstream. nih.govCurrent time information in London, GB.nih.gov Consequently, the reduced levels of AVP result in increased diuresis. nih.govCurrent time information in London, GB.nih.gov Studies in lactating mice have confirmed that central administration of apelin-17 reduces plasma AVP levels and promotes an increase in urine output. nih.govnih.gov Furthermore, under conditions of water deprivation, which normally stimulates AVP release, hypothalamic apelin levels increase while plasma apelin levels decrease, indicating a reciprocal regulation between apelin and AVP to control water balance. nih.govnih.gov

Renal Tubular Actions and Diuresis

In addition to its central effects, apelin-17 also exerts direct actions on the kidney to promote diuresis. The apelin receptor is expressed in the collecting ducts of the kidney. Intravenous injection of apelin-17 in lactating rats leads to increased diuresis and a significant decrease in urine osmolality, without altering sodium and potassium excretion.

This diuretic effect is attributed to apelin's ability to counteract the antidiuretic action of AVP at the level of the renal tubules. Specifically, apelin inhibits the AVP-induced production of cyclic AMP (cAMP) and the translocation of aquaporin-2 (AQP2) to the apical membrane of collecting duct cells. By inhibiting these key steps in the AVP signaling pathway, apelin reduces water reabsorption in the collecting ducts, thereby increasing urine output. This direct renal action complements the central inhibition of AVP release, making apelin a potent regulator of water homeostasis.

Table 2: Central and Renal Actions of Apelin-17 on Water Homeostasis
Site of ActionEffect of Apelin-17Mechanism of ActionOverall Physiological Outcome
Hypothalamus (AVP neurons)Inhibition of neuronal activity and AVP releaseDirect action on apelin receptors on AVP neuronsDecreased circulating AVP levels
Kidney (Collecting Ducts)Inhibition of AVP-mediated water reabsorptionInhibition of cAMP production and AQP2 translocationIncreased diuresis (water excretion)

Regulation of Renal Microcirculation

Apelin-17 plays a complex and significant role in the regulation of renal microcirculation, primarily through its vasoactive effects on the glomerular arterioles. In animal models, particularly in rats, Apelin-17 has demonstrated the ability to counteract the vasoconstrictive effects of Angiotensin II on both afferent and efferent glomerular arterioles. nih.govnih.gov This vasodilatory action is dependent on an intact endothelium and the production of nitric oxide (NO). nih.govnih.gov

Studies have shown that the apelin receptor (APJ) is highly expressed in the glomeruli. nih.gov The activation of these receptors by apelin leads to the release of NO, which in turn inhibits the Angiotensin II-induced rise in intracellular calcium, resulting in vasorelaxation. nih.gov This mechanism suggests a crucial role for the apelin system in modulating glomerular hemodynamics and potentially influencing the glomerular filtration rate. nih.gov Furthermore, intravenous administration of Apelin-17 in lactating rats has been observed to induce significant diuresis, highlighting its influence on renal function. nih.gov

The interplay between the apelin system and the renin-angiotensin system (RAS) is a key aspect of its regulatory function in the kidney. nih.gov While Angiotensin II is a potent vasoconstrictor of the efferent arteriole, apelin's ability to reverse this effect points to a counter-regulatory relationship that is vital for maintaining renal blood flow and filtration. nih.gov

Table 1: Effects of Apelin-17 on Renal Microcirculation

Parameter Effect of Apelin-17 Mechanism Animal Model
Glomerular Arterioles Vasodilation (reverses Angiotensin II-induced vasoconstriction) Endothelium-dependent nitric oxide production Rat
Glomerular Filtration Rate Potential modulation Regulation of glomerular hemodynamics Rat
Diuresis Increased Direct or indirect renal effects Lactating Rat

Protective Effects in Animal Models of Kidney Injury (e.g., fibrosis, ischemia-reperfusion)

Preclinical studies have consistently demonstrated the protective effects of the apelin system in various animal models of kidney injury. These reno-protective actions are attributed to its anti-inflammatory, anti-fibrotic, and anti-apoptotic properties. nih.govfrontiersin.org

In models of renal ischemia-reperfusion (I/R) injury, a common cause of acute kidney injury (AKI), apelin administration has been shown to be protective. nih.govnih.gov Studies in rats have revealed that apelin treatment can mitigate tubular injury, which is a hallmark of AKI, and limit functional kidney impairment. nih.gov The protective mechanisms in I/R injury include the suppression of inflammatory pathways and a reduction in apoptosis. researchgate.netbiorxiv.org For instance, apelin-13 (B560349) treatment in a rat kidney transplantation model improved kidney function, reduced tissue damage, and lowered injury and apoptosis indices. biorxiv.org It also decreased the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, partly through the NF-κB signaling pathway. biorxiv.org

The role of apelin in combating renal fibrosis has also been investigated. In a mouse model of unilateral ureteral obstruction, a well-established model for progressive renal fibrosis, the apelin/APJ system was shown to contribute to the alleviative effect of an angiotensin receptor blocker. nih.gov The proposed mechanism involves increased nitric oxide production through the apelin/APJ/Akt/eNOS pathway, which in turn helps to ameliorate renal interstitial fibrosis and reduce myofibroblast accumulation. nih.gov Apelin has also been shown to have anti-fibrotic actions that counteract the effects of Angiotensin II in the cardiovascular system, a principle that appears to extend to the kidneys. nih.gov

Furthermore, in a cisplatin-induced AKI mouse model, apelin administration was found to protect against mitochondrial damage in renal proximal tubular epithelial cells, a key event in this type of injury. researchgate.net

Table 2: Protective Effects of Apelin in Animal Models of Kidney Injury

Model of Kidney Injury Protective Effects of Apelin Proposed Mechanisms Animal Model
Ischemia-Reperfusion (I/R) Injury Reduced tubular injury, preserved renal function Anti-inflammatory, anti-apoptotic Rat
Renal Fibrosis (Unilateral Ureteral Obstruction) Alleviated renal interstitial fibrosis, decreased myofibroblast accumulation Increased nitric oxide production via Akt/eNOS pathway Mouse
Cisplatin-Induced Acute Kidney Injury Attenuated mitochondrial damage Protection of mitochondrial morphology and function Mouse
Diabetic Nephropathy Suppression of renal tissue fibrosis Enhanced nitric oxide production -

Neurological System Functions

Distribution and Expression in Central Nervous System Regions

Apelin and its receptor, APJ, are widely distributed throughout the central nervous system (CNS) in both rodents and humans, suggesting their involvement in a multitude of neurological functions. nih.govresearchgate.netnih.gov The expression of apelin and APJ has been identified in various brain regions, including the cortex, cerebellum, thalamus, hypothalamus, hippocampus, basal ganglia, medulla, pons, and spinal cord. researchgate.net

In the rat brain, immunohistochemical studies have revealed apelin-immunoreactive neuronal cell bodies and fibers throughout the neuroaxis. nih.gov High densities of apelin-positive cell bodies have been visualized in the preoptic region, the hypothalamic supraoptic and paraventricular nuclei, and most prominently in the arcuate nucleus. nih.gov Apelin-containing nerve fibers are even more widespread, with the hypothalamus being a major site of innervation, particularly in the internal layer of the median eminence. nih.gov

Other notable areas with apelin expression include circumventricular organs like the vascular organ of the lamina terminalis and the subfornical organ, as well as the septum, amygdala, paraventricular thalamic nucleus, and various nuclei in the brainstem. researchgate.netnih.gov In situ hybridization studies in the adult rat brain have shown intense labeling for apelin receptor mRNA in the hypothalamus, especially in the supraoptic and paraventricular nuclei, the anterior and intermediate lobes of the pituitary, and the pineal gland. karger.com This distribution pattern points to potential roles for apelin in the central control of fluid homeostasis, ingestive behaviors, pituitary hormone release, and circadian rhythms. nih.govnih.gov

Table 3: Distribution of Apelin and its Receptor (APJ) in the Central Nervous System

Brain Region Apelin Expression APJ Receptor Expression Potential Functional Implication
Hypothalamus (Supraoptic, Paraventricular, Arcuate Nuclei) High High Fluid homeostasis, feeding behavior, hormone release
Cortex (Frontal, Temporal, Piriform, Entorhinal) Present Present Higher cognitive functions
Hippocampus Present Present Learning and memory
Brainstem (Pons, Medulla Oblongata) Present Present Autonomic functions
Cerebellum Present - Motor coordination
Spinal Cord Present - Sensory and motor pathways

Neuroprotective Roles in Models of Brain Injury (e.g., Ischemic Stroke, Traumatic Brain Injury)

A growing body of evidence from animal models indicates that apelin exerts significant neuroprotective effects in the context of acute brain injury, including ischemic stroke and traumatic brain injury (TBI). nih.govnih.govnih.gov

In models of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in rats, administration of apelin has been shown to reduce cerebral infarct volume and improve neurological deficits. nih.govbiorbyt.com.cn One of the proposed mechanisms for this neuroprotection is the enhancement of cerebral collateral circulation. nih.gov Studies have found a positive association between plasma Apelin-17 levels and better collateral circulation in ischemic stroke patients, which may be attributed to apelin-17-induced cerebral artery dilation mediated through the NO-cGMP pathway. frontiersin.orgnih.gov Furthermore, apelin has been shown to protect the blood-brain barrier from ischemic injury. nih.gov

In the setting of traumatic brain injury, apelin-13 has been demonstrated to ameliorate brain edema and reduce neuronal cell death. nih.gov Research in mouse models of TBI has shown that apelin-13 can significantly diminish the expression of aquaporin-4 (AQP4), a water channel protein involved in the formation of brain edema. nih.gov The neuroprotective effects of apelin in TBI are also linked to the suppression of secondary injury mechanisms. nih.gov

Table 4: Neuroprotective Effects of Apelin in Brain Injury Models

Model of Brain Injury Neuroprotective Effects of Apelin Proposed Mechanisms Animal Model
Ischemic Stroke (MCAO) Reduced infarct volume, improved neurological function Enhanced cerebral collateral circulation (NO-cGMP pathway), protection of blood-brain barrier Rat, Mouse
Traumatic Brain Injury (TBI) Ameliorated brain edema, reduced neuronal cell death Decreased aquaporin-4 (AQP4) expression, suppression of secondary injury Mouse

Modulation of Neuronal Apoptosis and Autophagy

Apelin's neuroprotective actions are closely linked to its ability to modulate fundamental cellular processes such as apoptosis and autophagy. In the context of cerebral ischemia/reperfusion injury, apelin-13 has been shown to inhibit neuronal apoptosis. nih.gov It achieves this by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and by decreasing the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov

The role of apelin in regulating autophagy, a cellular self-digestion process, is more complex, with some studies indicating a dual role depending on the context. Autophagy can be a pro-survival mechanism under certain conditions, but excessive autophagy can lead to cell death. nih.gov In some models of cerebral ischemia/reperfusion, apelin-13 has been found to inhibit excessive autophagy, as evidenced by a decrease in the expression of LC3B-II and an increase in p62, markers of autophagic activity. nih.gov This inhibition of excessive autophagy is thought to contribute to its neuroprotective effects. nih.gov The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway appears to be a key mediator of these anti-apoptotic and anti-autophagic effects of apelin-13. nih.gov

However, other studies have suggested that apelin-13 can also promote autophagy, which in some contexts, is neuroprotective. For instance, in a model of Parkinson's disease, apelin-13 was found to protect dopaminergic neurons by promoting autophagy through the AMPK/mTOR/ULK-1 pathway. mdpi.com Conversely, in a model of traumatic brain injury, apelin-13 was reported to attenuate injury by suppressing autophagy. frontiersin.org These seemingly contradictory findings suggest that apelin's influence on autophagy is highly context-dependent and may vary with the type of neuronal injury and the specific experimental model.

Influence on Neurotrophic Factors

Emerging research suggests that the apelin system can positively influence the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. One of the key neurotrophic factors modulated by apelin is the Brain-Derived Neurotrophic Factor (BDNF).

In the context of Alzheimer's disease models, where BDNF levels are typically reduced, apelin has been shown to increase the expression of both BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), in the hippocampus. nih.gov The beneficial effects of apelin in this model were found to be mediated through the activation of the BDNF/TrkB signaling pathway, as blocking the TrkB receptor negated the positive effects of apelin. nih.gov This finding highlights a novel mechanism through which apelin may exert its neuroprotective and potentially cognitive-enhancing effects.

Pain Perception Modulation

The role of the apelin/APJ system, including Apelin-17, in pain perception is complex, with studies indicating it can exert dual and sometimes contradictory effects. The modulation of pain by this system is thought to involve interactions with several key signaling pathways and receptors in the nervous system.

Research has linked the molecular mechanisms of apelin/APJ-induced pain modulation to opioid receptors, γ-aminobutyric acid (GABA) receptors, and the extracellular signal-regulated kinase (ERK) pathway. The specific effect of apelin on pain can vary depending on factors such as the type of pain (e.g., inflammatory, neuropathic), the animal model being studied, and the specific apelin isoform used. For instance, studies have shown that in certain contexts, apelin can reduce pain hypersensitivity, while in other scenarios, it has been observed to increase pain sensitivity. This variability highlights the intricate nature of the apelin system's involvement in nociception.

Reproductive System Physiology

Apelin-17 and the broader apelin/APJ system are recognized as significant local regulators within the reproductive system. They are involved in modulating the function of the hypothalamic-pituitary-gonadal (HPG) axis and have direct effects on gonadal tissues.

Expression in Hypothalamic-Pituitary-Gonadal (HPG) Axis and Gonadal Tissues

The components of the apelin system, the peptide and its receptor (APJ), are widely expressed throughout the HPG axis in various species, including mice, pigs, and cattle. karger.comnih.govresearchgate.net In mice, the expression of apelin and APJ has been identified in the hypothalamus, pituitary gland, and ovaries, with levels that fluctuate in a tissue-dependent manner throughout the different phases of the estrous cycle. karger.comnih.gov

In bovine species, apelin and its receptor are expressed in both the corpus luteum and ovarian follicles. nih.gov Their mRNA expression levels change dynamically during the estrous cycle and pregnancy, suggesting a role in the cyclical processes of follicle development and luteal function. nih.gov Similarly, studies in pigs have detected apelin and APJ mRNA and protein in both the anterior and posterior lobes of the pituitary gland, where apelin has been identified in various hormone-producing cells, including gonadotropes. nih.gov This widespread expression pattern points to a multifaceted role for apelin in reproductive physiology.

Table 1: Expression of Apelin and its Receptor (APJ) in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Species Tissue Location of Expression Key Findings
Mouse Hypothalamus Specific nuclei Expression levels of apelin and APJ change during the estrous cycle. karger.comnih.gov
Pituitary Gland Anterior and Intermediate Lobes Abundance of apelin and APJ varies with the estrous cycle. researchgate.netnih.gov
Ovary Follicles, Corpus Luteum Expression coincides with folliculogenesis and corpus luteum formation. karger.com
Bovine Ovary Granulosa cells, Theca cells, Oocytes, Corpus Luteum Expression of apelin and APJ increases with follicle size. nih.govnih.gov
Porcine Pituitary Gland Anterior and Posterior Lobes Apelin and APJ are present in gonadotropes, somatotropes, lactotropes, and thyrotropes. nih.gov
Ovary Granulosa cells Expression of apelin and APJ increases with follicular growth.

Regulation of Gonadotropin Secretion

Evidence from in vitro and in vivo studies suggests that apelin acts as a modulator of gonadotropin secretion, primarily exerting an inhibitory effect. In studies using pituitary cells from mice, apelin peptides were found to suppress the secretion of luteinizing hormone (LH) that was stimulated by a gonadotropin-releasing hormone (GnRH) agonist. karger.comnih.gov This indicates a potential role for apelin in fine-tuning the pituitary's response to hypothalamic signals.

Similarly, research in pigs has shown that apelin can affect both the basal and GnRH-stimulated secretion of gonadotropins. nih.gov The mechanism underlying this regulation may involve a direct effect on the secretory activity of GnRH neurons rather than a modulation of gene expression in other regulatory neurons like kisspeptin neurons. researchgate.net

Direct Effects on Gonadal Cell Proliferation, Apoptosis, and Steroidogenesis

Apelin-17 has been shown to directly influence the function of gonadal cells, particularly in the ovary, where it plays a stimulatory role in steroid production and cell proliferation. karger.com

In vitro studies on bovine luteinizing granulosa cells have demonstrated that Apelin-17 increases the production of progesterone. nih.gov This effect is dependent on the MAPK ERK1/2 signaling pathway. nih.gov Furthermore, both Apelin-17 and Apelin-13 have been found to promote the proliferation of these cells through the AKT signaling pathway. nih.gov Research on buffalo granulosa cells has yielded similar findings, showing that Apelin-17 increases cell proliferation and stimulates the secretion of both estradiol and progesterone, effects that are mediated through the APJ receptor. nih.govresearchgate.netfrontiersin.org

In rat ovarian granulosa cells, apelin promotes cell proliferation and inhibits apoptosis. researchgate.netimrpress.com This anti-apoptotic effect is mediated through the PI3K/Akt signaling pathway and involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins such as Bad, Bax, and Foxo3a. imrpress.com

**Table 2: Effects of Apelin-17 on Bovine Granulosa Cell Function *in vitro***

Treatment Condition Measured Parameter Observed Effect Signaling Pathway Implicated
Apelin-17 Progesterone Secretion Increased MAPK ERK1/2
Apelin-17 Cell Proliferation Increased AKT

Influence on Oocyte Maturation

While apelin promotes certain functions in granulosa cells, its effect on the oocyte itself appears to be inhibitory under specific in vitro conditions. Studies on bovine oocytes have revealed that the addition of Apelin-17 to the maturation medium can arrest the meiotic progression of oocytes at the germinal vesicle (GV) stage. nih.govbioscientifica.com

This block in maturation is associated with a concurrent decrease in progesterone secretion by the cumulus-oocyte complexes. nih.govbioscientifica.com Mechanistically, this effect is linked to an inhibition of MAPK ERK1/2 phosphorylation and an increase in the phosphorylation of protein kinase A (PRKA) within the oocytes. nih.gov These findings suggest that while apelin supports the surrounding somatic cells, it may play a role in preventing premature oocyte maturation.

Immune System and Inflammatory Responses

The apelin/APJ system is increasingly recognized as a modulator of immune and inflammatory processes. Its actions can be either pro-inflammatory or anti-inflammatory, depending on the specific tissue and context of the inflammatory stimulus.

In the context of immune-mediated injury, such as in heart allografts, treatment with an Apelin-17 analog has been shown to decrease the infiltration of immune cells, specifically T cells and monocytes. nih.gov This reduction in immune cell presence was accompanied by a decrease in the expression of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov

Conversely, in other settings, apelin can promote inflammation. For example, in human synovial fibroblasts, apelin stimulates the synthesis of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) in a manner dependent on the PI3K and ERK signaling pathways. aging-us.com Studies using apelin-13 have shown it can attenuate the inflammatory response induced by lipopolysaccharide (LPS) in macrophages, reducing the production of TNF-α, IL-6, and IL-1β. nih.gov This anti-inflammatory effect is mediated through the APJ receptor and involves the modulation of macrophage metabolism. nih.gov The apelin/APJ system can also influence inflammation by down-regulating the nuclear factor-κB (NF-κB) pathway. researchgate.net

Role in Modulating Inflammation

Research in animal models and in vitro systems has identified Apelin-17 and other apelin peptides as significant modulators of inflammatory processes. Studies indicate that the apelin/APJ receptor system plays a protective role in conditions characterized by inflammation. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, treatment with apelin has been shown to delay the onset and reduce the severity of the disease by decreasing the entry of immune cells into the brain. nih.gov

A key aspect of apelin's immunomodulatory function is its influence on leukocyte trafficking. Evidence suggests that apelin can affect the movement of immune cells by modulating the expression of cell adhesion molecules in endothelial cells, which are crucial for leukocyte recruitment to tissues. nih.gov In a mouse model of heart transplantation, treatment with an Apelin-17 analog resulted in a marked decrease in the infiltration of T cells and monocytes into the heart allografts. nih.gov This reduction in immune cell accumulation at the site of injury or inflammation is a critical mechanism for its protective effects. The inhibition of nitric oxide synthases was found to reverse the anti-inflammatory effects of Apelin-17, highlighting the role of nitric oxide in this process. nih.gov

Furthermore, the apelin system appears to guide inflammatory cells away from the endothelium during vascular repair. nih.gov In vitro studies have demonstrated that stimulating the apelin receptor on endothelial cell monolayers decreases the recruitment of monocytes. nih.gov This suggests that endothelial apelin functions to limit local inflammation, although this defense can be overcome in the face of a sustained immune attack. nih.gov

Anti-Inflammatory Mechanisms and Cytokine Modulation

The anti-inflammatory effects of Apelin-17 are underpinned by its ability to modulate key signaling pathways and the production of cytokines. The apelin/APJ system can inhibit inflammatory responses by down-regulating the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. mdpi.com Concurrently, it has been shown to up-regulate pathways with anti-inflammatory effects, such as the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. mdpi.com

Apelin's influence extends to the direct modulation of cytokine expression. In a mouse model of heart transplantation, treatment with an Apelin-17 analog led to a decrease in the expression of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in the transplanted heart tissue. nih.gov Similarly, in studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, apelin treatment significantly decreased the levels of pro-inflammatory cytokines including TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov

Conversely, apelin has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in models of cutaneous ischemia-reperfusion injury. researchgate.net This dual action—suppressing pro-inflammatory mediators while potentially boosting anti-inflammatory ones—highlights its role as a key regulator of the inflammatory balance. mdpi.com

CytokineEffect ObservedModel/Cell TypeReference
TNF-α (Tumor Necrosis Factor-alpha)Decreased expression/releaseHeart allografts (mouse); LPS-stimulated macrophages nih.govnih.gov
IFN-γ (Interferon-gamma)Decreased expressionHeart allografts (mouse) nih.gov
IL-1β (Interleukin-1β)Decreased expression/releaseLPS-stimulated macrophages nih.gov
IL-6 (Interleukin-6)Decreased expression/releaseLPS-stimulated macrophages nih.gov
IL-10 (Interleukin-10)Increased mRNA expressionCutaneous ischemia-reperfusion injury (mouse) researchgate.net

Cell Proliferation and Apoptosis in Other Systems

Modulation of Cell Growth and Programmed Cell Death in Various Tissues

The apelin/APJ system exerts diverse and often context-dependent effects on cell proliferation and apoptosis, the active process of programmed cell death, in a variety of tissues outside of the immune system. genome.jpresearchgate.net This regulation is crucial for tissue homeostasis and development. researchgate.net

In several cell types, apelin signaling is anti-apoptotic. For example, apelin protects human osteoblasts and meniscus endothelial cells from apoptosis. nih.govnih.gov It also inhibits apoptosis in rat ovarian granulosa cells, an effect mediated through the PI3K/Akt signaling pathway. researchgate.netnih.gov Studies on these cells showed that inhibiting the APJ receptor or the PI3K/Akt pathway increased the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Similarly, apelin has demonstrated anti-apoptotic effects in cardiomyocytes and neurons, often by activating the PI3K/Akt and ERK1/2 signaling pathways. mdpi.comnih.gov These pathways can suppress pro-apoptotic proteins and enhance the expression of survival signals. genome.jp

Conversely, apelin has been found to inhibit the proliferation of certain cell types. In rat pulmonary artery smooth muscle cells, apelin inhibited proliferation under hypoxic conditions. nih.gov This effect was linked to the activation of the PI3K/Akt/mTOR pathway and an inhibition of autophagy. nih.gov The role of apelin in cancer is particularly complex, with studies showing it can promote the proliferation of some cancer cells, such as those in cholangiocarcinoma and esophageal cancer, while having different effects in other cancer types. mdpi.com The activation of PI3K/Akt/mTOR signaling is a common pathway through which apelin promotes cell proliferation in these contexts. genome.jp

The dual nature of apelin's effects highlights its role as a fine-tuner of cellular life and death, with the ultimate outcome depending on the specific cell type, physiological condition, and the interplay of various signaling cascades. elifesciences.org

Cell/Tissue TypeEffect on ProliferationEffect on ApoptosisKey Signaling Pathway(s)Reference
Ovarian Granulosa CellsPromotesInhibitsPI3K/Akt researchgate.netnih.gov
Pulmonary Artery Smooth Muscle Cells (Hypoxia)InhibitsNo significant effectPI3K/Akt/mTOR nih.gov
Human OsteoblastsNot specifiedInhibitsPI3K/Akt mdpi.com
CardiomyocytesPromotesInhibitsPI3K/Akt, ERK1/2 mdpi.com
Meniscus Endothelial CellsNot specifiedInhibitsDownregulation of CASP3 and BID nih.gov
Cholangiocarcinoma CellsPromotesNot specifiedNot specified mdpi.com
Esophageal Cancer CellsPromotesInhibitsPI3K/mTOR genome.jp

Regulation and Metabolism of Apelin 17

Post-Translational Processing of Preproapelin to Apelin-17

The biosynthesis of Apelin-17 is a multi-step process that begins with the 77-amino acid precursor, preproapelin. ahajournals.org This precursor undergoes a series of post-translational modifications to yield the biologically active Apelin-17 peptide.

Initially, the 22-amino acid signal peptide is cleaved from the N-terminus of preproapelin, resulting in a 55-amino acid proprotein, also known as proapelin. portlandpress.comnih.gov This proapelin can then be further processed by endopeptidases at specific cleavage sites, which are characterized by the presence of paired basic amino acid residues such as Arg-Arg and Arg-Lys. nih.gov

This enzymatic cleavage of proapelin can generate several active apelin isoforms, including Apelin-36 (B1139625), Apelin-17, and Apelin-13 (B560349). nih.govsemanticscholar.org Specifically, Apelin-17 corresponds to the C-terminal 17 amino acids of the proapelin sequence. ahajournals.org Research suggests that proprotein convertases, such as Furin, play a role in the cleavage of proapelin to generate these shorter, active fragments. embopress.org The conversion of the larger precursor into smaller peptides like Apelin-17 is a critical step in activating their physiological functions.

PrecursorIntermediateActive PeptideKey Processing Events
Preproapelin (77 amino acids)Proapelin (55 amino acids)Apelin-17Cleavage of signal peptide, followed by endopeptidase cleavage at dibasic sites.
Table 1: Overview of the post-translational processing of preproapelin to Apelin-17.

Enzymatic Degradation and Half-Life Determination

The biological activity of Apelin-17 is terminated through enzymatic degradation, which contributes to its short half-life in circulation. Several key enzymes have been identified as being responsible for the metabolism and inactivation of Apelin-17. The in vivo half-life of apelin is in the minute range, with one study noting a half-life of 4.6 minutes for Apelin-17 (K17F) in plasma. nih.gov

Angiotensin Converting Enzyme 2 (ACE2) as a Metabolizing Enzyme

Angiotensin Converting Enzyme 2 (ACE2) has been identified as a primary enzyme involved in the metabolism of Apelin-17. ahajournals.orgnih.gov ACE2 acts as a carboxypeptidase, cleaving the C-terminal phenylalanine residue from Apelin-17. ahajournals.orgresearchgate.net This action results in the formation of Apelin-16, a metabolite with reduced biological activity. ahajournals.org Studies have shown that in the absence or inhibition of ACE2, the hypotensive effects of Apelin-17 are potentiated, indicating that ACE2 is a significant negative regulator of apelin's in vivo activity. ahajournals.orgnih.gov Biochemical analyses have confirmed that recombinant human ACE2 can efficiently cleave Apelin-17. nih.gov

Neutral Endopeptidase (NEP) Activity and Inactivation

Neutral Endopeptidase (NEP), also known as neprilysin, is another crucial enzyme in the degradation of Apelin-17. nih.gov NEP is a metalloprotease that has been shown to cleave apelin isoforms. nih.gov Specifically, NEP targets and cleaves within the "RPRL" motif of the apelin peptide. researchgate.net This cleavage by NEP results in fragments that are unable to bind to the apelin receptor, leading to the complete inactivation of the peptide. nih.gov This makes NEP the first identified protease to fully inactivate apelin. nih.gov

Plasma Kallikrein Cleavage and Inactivation

Plasma kallikrein (KLKB1) has been identified as a protease that contributes to the degradation of Apelin-17. nih.govresearchgate.net This enzyme cleaves the first three N-terminal amino acids (KFR) of Apelin-17. nih.gov The resulting C-terminal 14-amino acid fragment exhibits significantly lower biological activity. nih.gov The cleavage kinetics of plasma kallikrein on Apelin-17 are reported to be similar to those of neprilysin. nih.govresearchgate.net

Neprilysin's Role in Apelin-17 Catabolism

As mentioned previously, neprilysin (NEP) plays a significant role in the catabolism of Apelin-17. Its action of cleaving the peptide at a critical internal motif leads to its complete inactivation. nih.gov The involvement of NEP in the degradation of apelin peptides highlights a key pathway for terminating apelin signaling in the cardiovascular system. nih.gov The degradation of apelin by NEP is a critical aspect of its physiological regulation. nih.gov

EnzymeCleavage Site/Action on Apelin-17Effect on Activity
Angiotensin Converting Enzyme 2 (ACE2)Cleaves the C-terminal phenylalaninePartial inactivation (forms Apelin-16 with reduced activity)
Neutral Endopeptidase (NEP)/NeprilysinCleaves within the 'RPRL' motifFull inactivation
Plasma Kallikrein (KLKB1)Cleaves the N-terminal 'KFR' sequenceSignificant reduction in activity (forms a 14-amino acid fragment)
Table 2: Summary of enzymatic degradation of Apelin-17.

Comparative Aspects of Human and Bovine Apelin 17

Sequence Identity and Structural Homology of Apelin-17 and Precursors

Apelin-17 is a 17-amino acid peptide that is derived from a larger precursor protein known as preproapelin. In both humans and cattle, preproapelin is a 77-amino acid polypeptide. nih.gov The mature Apelin-17 peptide is produced through the proteolytic cleavage of this precursor.

A striking feature of Apelin-17 is the complete identity of its amino acid sequence between humans and bovines. frontiersin.org The sequence, Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe, is strictly conserved in both species. researchgate.net This absolute sequence identity points to a strong evolutionary pressure to maintain the structure and function of this peptide.

Furthermore, a high degree of homology is observed in the entire preproapelin sequence between humans and bovines. Specifically, the C-terminal region of preproapelin, from which various apelin isoforms are cleaved, shows remarkable conservation. The last 22 amino acids at the C-terminus of human and bovine preproapelin are identical. frontiersin.org This high level of sequence conservation in the precursor protein underscores the critical and conserved biological roles of its derived peptides, including Apelin-17.

Table 1: Amino Acid Sequence of Human and Bovine Apelin-17
SpeciesApelin-17 Amino Acid Sequence
HumanK-F-R-R-Q-R-P-R-L-S-H-K-G-P-M-P-F
BovineK-F-R-R-Q-R-P-R-L-S-H-K-G-P-M-P-F

Functional Similarities and Differences in Receptor Activation and Signaling

Apelin-17 exerts its biological effects by binding to and activating a specific G protein-coupled receptor known as the APJ receptor. medchemexpress.comrndsystems.com Given the identical amino acid sequence of human and bovine Apelin-17, their functional characteristics in terms of receptor activation and downstream signaling are expected to be indistinguishable.

Receptor Binding and Activation:

Both human and bovine Apelin-17 act as potent agonists for the APJ receptor. medchemexpress.comrndsystems.comtocris.com Studies have demonstrated that Apelin-17 binds with high affinity to the human APJ receptor, leading to its activation. medchemexpress.com The identical structure of bovine Apelin-17 ensures that it interacts with the APJ receptor in the same manner, triggering a similar conformational change and initiating intracellular signaling cascades.

Intracellular Signaling Pathways:

Upon activation by Apelin-17, the APJ receptor couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. tocris.com This is a key signaling pathway for many of the physiological effects of apelin. In addition to the G-protein dependent pathway, Apelin-17 is also known to activate β-arrestin-dependent signaling pathways. nih.gov These pathways are involved in receptor internalization and can mediate distinct cellular responses. The functional outcomes of APJ receptor activation by Apelin-17 are diverse and include roles in cardiovascular regulation, fluid homeostasis, and metabolism. frontiersin.orgfrontiersin.org

Due to the identical nature of the ligand, no significant differences in receptor activation or the downstream signaling pathways initiated by human versus bovine Apelin-17 have been reported. The existing research collectively indicates that the functional effects of Apelin-17 are conserved across these species.

Table 2: Functional Aspects of Human and Bovine Apelin-17
Functional ParameterHuman Apelin-17Bovine Apelin-17Reference
ReceptorAPJ ReceptorAPJ Receptor medchemexpress.comrndsystems.com
Receptor ActivityAgonistAgonist medchemexpress.comrndsystems.comtocris.com
Primary Signaling PathwayInhibition of cAMP production via GiInhibition of cAMP production via Gi tocris.com
Secondary Signaling Pathwayβ-arrestin-dependent signalingβ-arrestin-dependent signaling nih.gov

Cross-Species Relevance in Biomedical Research

The high degree of conservation in the apelin/APJ system between humans and bovines has significant implications for biomedical research. The identical nature of Apelin-17 and the substantial homology of its precursor and receptor suggest that findings from bovine models can be highly relevant to human physiology and pathology.

The initial isolation and characterization of apelin peptides were performed from bovine stomach extracts, which laid the foundation for understanding the physiological roles of this peptide system in mammals, including humans. nih.gov The conserved nature of the apelin system allows for the use of bovine tissues and cells in research to investigate the mechanisms of apelin action, which can then be extrapolated to human health and disease. researchgate.net

For instance, research on the role of the apelin system in the bovine ovary has provided insights into its potential functions in angiogenesis and reproductive processes, which may have parallels in human reproductive biology. nih.gov The study of apelin in bovine models can contribute to a better understanding of its role in various physiological and pathophysiological conditions, such as cardiovascular diseases, metabolic disorders, and cancer, offering a valuable platform for preclinical research. nih.govfrontiersin.org The cross-species activity of Apelin-17, therefore, validates the use of bovine-derived apelin in experimental studies aimed at elucidating its therapeutic potential for human diseases.

Advanced Research Methodologies and Future Directions

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for investigating the molecular mechanisms of Apelin-17 action at the cellular level. These systems offer a controlled environment to study specific signaling events and cellular responses, which is often challenging in more complex in vivo models. atsjournals.orgnih.gov

Researchers commonly use various cell lines to explore the signaling pathways activated by Apelin-17. For example, Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells are frequently engineered to express the apelin receptor (APJ). nih.gov These models are instrumental in studying fundamental receptor pharmacology, such as ligand binding, G-protein coupling, and downstream signaling cascades like the inhibition of cyclic AMP (cAMP) production and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govnih.gov

To study the physiological effects of Apelin-17 in specific tissues, more specialized cell types are employed:

Human Umbilical Vein Endothelial Cells (HUVECs) are used to investigate Apelin-17's role in vasodilation and angiogenesis, often by measuring the activation of the Akt/eNOS pathway and nitric oxide production. ahajournals.org

H9c2 rat cardiomyocytes and primary cardiomyocytes serve as models to study the peptide's effects on cardiac contractility, hypertrophy, and autophagy. nih.gov

Cancer cell lines , such as those from colorectal cancer (LS180), lung adenocarcinoma (A549), and breast adenocarcinoma (MCF-7), are used to examine the role of Apelin-17 in tumor proliferation, migration, and angiogenesis. nih.govfrontiersin.org

Adipocytes and osteoblasts are used to understand Apelin-17's metabolic and anti-apoptotic functions, respectively. frontiersin.orgmdpi.com

Human induced pluripotent stem cell (iPSC)-derived granulosa cells have been used to model how dysregulation of the apelin/APJ signaling pathway may contribute to conditions like Turner syndrome. nih.gov

These cell-based assays allow for detailed mechanistic studies, including the analysis of receptor internalization via β-arrestin recruitment and the characterization of biased signaling, providing a foundational understanding of Apelin-17's function. anseeuw.orgnih.gov

In Vivo Animal Models for Physiological and Pathophysiological Investigations

Animal models, primarily rodents such as mice and rats, are critical for understanding the integrated physiological and pathophysiological roles of Apelin-17 in a whole-organism context. These models allow researchers to investigate the systemic effects of Apelin-17 and its potential as a therapeutic target for various diseases.

Cardiovascular Investigations: In normotensive rats, intravenous administration of Apelin-17 analogs has been shown to cause a significant and sustained decrease in arterial blood pressure. nih.gov Animal models of heart failure are particularly important, as apelin-deficient mice can develop progressive myocardial dysfunction. nih.gov Studies in rats have demonstrated that Apelin-17 can improve cardiac contractility. researchgate.net Furthermore, in mouse models of myocardial ischemia-reperfusion, Apelin-17 has shown cardioprotective effects. uniprot.org

Metabolic and Homeostatic Studies: The role of Apelin-17 in water balance is often studied in water-deprived mice, where its central administration inhibits the release of vasopressin, a key hormone in regulating water retention. nih.govanseeuw.org In diet-induced obese and insulin-resistant mice, chronic apelin treatment has been shown to improve glucose homeostasis, increase fatty acid oxidation, and enhance insulin sensitivity. diabetesjournals.org Conversely, apelin-knockout mice show increased susceptibility to heart failure and may lack metabolic flexibility. diabetesjournals.orgpatsnap.com

Pathophysiological Models:

Hypertension: ACE2 knockout mice, which have elevated apelin levels, show a potentiated hypotensive response to Apelin-17, highlighting the interaction between the renin-angiotensin and apelinergic systems. uniprot.org

Cardiac Hypertrophy: Rat models using sympathetic hyperstimulation (e.g., with isoproterenol) are used to assess the ability of apelin analogs to prevent cardiac weight increase and fibrosis. researchgate.net

Cancer: Mouse models of glioblastoma have been used to show that apelin receptor antagonists can reduce tumor growth, demonstrating the role of the apelinergic system in cancer progression. researchgate.net

These in vivo studies are essential for validating the physiological relevance of findings from cell culture models and for the preclinical evaluation of novel apelin-based therapeutics.

Development and Characterization of Pharmacological Tools

A significant challenge in studying Apelin-17 and developing it for therapeutic use is its very short half-life in circulation, which is in the minute range. nih.govnih.govresearchgate.net This has spurred the development of more stable and selective pharmacological tools to probe the function of the apelin receptor.

To overcome the rapid degradation of native Apelin-17, researchers have employed several strategies to create metabolically stable analogs. These modifications are designed to protect the peptide from enzymatic cleavage while retaining its ability to bind and activate the APJ receptor.

Key strategies include:

Chemical Substitutions: Replacing natural amino acids with their D-isomers or other unnatural amino acids can make the peptide more resistant to proteases. An example is the analog P92 , which was generated through such classic chemical substitutions. nih.govresearchgate.net

N-terminal Modification: Adding a fluorocarbon or polyethylene glycol (PEG) chain to the N-terminus of Apelin-17 has proven highly effective. The analog LIT01-196 , which has an added fluorocarbon chain, exhibits a dramatically increased plasma half-life of over 24 hours, compared to just 4.6 minutes for the parent compound. nih.govanseeuw.orgresearchgate.net N-terminal PEGylation has also been shown to create highly protease-resistant analogs. nih.gov

Lipidation: The attachment of a fatty acid chain (palmitoylation) is another approach to enhance stability. nih.govresearchgate.net

These stabilized analogs, such as P92 and LIT01-196, not only show enhanced stability but also retain or even improve upon the biological activity of native Apelin-17, demonstrating potent diuretic and cardiovascular effects in vivo. nih.gov

CompoundModification StrategyPlasma Half-life
Apelin-17 (K17F)Native Peptide4.6 minutes nih.govanseeuw.org
P92Chemical Substitutions (D-isomers, unnatural amino acids)24 minutes anseeuw.org
LIT01-196N-terminal Fluorocarbon Chain Addition> 24 hours nih.govanseeuw.org
PEGylated Apelin-17 (A2)N-terminal PEGylation18 hours nih.gov

The apelin receptor can activate distinct downstream signaling pathways, primarily through Gαi proteins or via β-arrestins. nih.govpatsnap.com This has led to the concept of "biased agonism," where a ligand preferentially activates one pathway over the other. Such biased agonists are powerful tools for dissecting the specific physiological consequences of each pathway and offer the potential for more targeted therapeutics with fewer side effects.

Apelin-17 itself has been shown to be a β-arrestin-biased agonist, weakly activating G protein-dependent pathways while strongly inducing β-arrestin recruitment and receptor internalization. nih.gov The β-arrestin pathway appears to be linked to the hypotensive effects of apelin, while the G-protein pathway is associated with positive effects on myocardial contractility and opposing cardiac hypertrophy. nih.govpatsnap.com

Research has focused on developing analogs with specific biases:

Gαi-Biased Agonists: The C-terminal phenylalanine residue of Apelin-17 is crucial for β-arrestin recruitment but not for G-protein coupling. ahajournals.orgnih.gov Analogs lacking this final amino acid or where it is modified (e.g., with Benzoyl-L-phenylalanine) show a strong bias toward Gαi signaling. nih.govresearchgate.net These Gαi-biased analogs, such as MM07 , have been shown to reduce hypertrophy and fibrosis in animal models without significantly affecting cardiac contractility under normal conditions. patsnap.comresearchgate.net

β-arrestin-Biased Agonists: While Apelin-17 is naturally biased this way, other ligands like Elabela-32 show an even stronger bias for the β-arrestin pathway. nih.gov

Compound/Analog TypePrimary Signaling BiasAssociated Physiological Effect
Apelin-17β-arrestin nih.govnih.govBlood pressure decrease, receptor internalization nih.gov
Analogs lacking C-terminal PhenylalanineGαi Protein nih.govReduced hypotensive effect, maintained G-protein activation ahajournals.orgnih.gov
MM07Gαi Protein patsnap.comIncreased cardiac output, reduced β-arrestin recruitment researchgate.net
Elabela-32β-arrestin (>1000-fold bias) nih.govStrong β-arrestin pathway activation nih.gov

While modified peptides represent a significant advance, the development of small, non-peptidic molecules offers advantages in terms of oral bioavailability and manufacturing. Significant effort has been directed toward identifying such compounds that can either activate (agonists) or block (antagonists) the APJ receptor.

Non-Peptidic Agonists: High-throughput screening of large chemical libraries has led to the identification of the first non-peptidic APJ agonists. nih.gov One notable example is BMS-986224 , a potent and orally bioavailable small-molecule agonist. nih.gov In preclinical studies, BMS-986224 was shown to have a similar binding and signaling profile to apelin peptides. In rat models, it increased cardiac output without affecting heart rate and improved stroke volume in a model of heart failure, making it a promising candidate for clinical evaluation. nih.gov

Non-Peptidic Antagonists: Small-molecule antagonists are crucial research tools for blocking the apelin system to better understand its function. They also have therapeutic potential, particularly in cancer, where apelin signaling can promote tumor growth. cancerresearchhorizons.com A potent and selective APJ antagonist based on a kojic acid scaffold was identified through high-throughput screening. nih.gov Such compounds provide a means to inhibit apelin receptor function in both in vitro and in vivo settings, complementing studies that use genetic knockout models. nih.gov

Identification of Unexplored Physiological Roles and Signaling Pathways

While the role of Apelin-17 in cardiovascular and metabolic regulation is well-established, ongoing research continues to unveil new physiological functions and more complex signaling interactions.

Unexplored Physiological Roles:

Reproductive Physiology: The apelinergic system is expressed throughout the hypothalamic-pituitary-gonadal (HPG) axis. Studies suggest Apelin-17 is involved in the local regulation of steroidogenesis, cell proliferation, and apoptosis in the gonads. nih.gov Its dysregulation has been linked to pathologies like polycystic ovarian syndrome and endometriosis. nih.gov

Cancer: Apelin/APJ signaling is increasingly implicated in cancer progression. It can promote tumor angiogenesis, cell proliferation, migration, and invasion in various cancers, including colorectal, lung, and ovarian cancers. nih.govfrontiersin.org This has positioned the APJ receptor as a potential therapeutic target for anti-cancer therapies. cancerresearchhorizons.com

Neurological Functions: Beyond its central role in fluid homeostasis, the apelin system may be involved in the neuroendocrine stress response and other central nervous system functions. nih.govresearchgate.net

Novel Signaling Pathways: The signaling network activated by Apelin-17 is intricate and involves crosstalk with other pathways. Activation of the APJ receptor can trigger numerous downstream cascades beyond cAMP inhibition, including the PI3K/Akt, p70S6K, and AMPK pathways, which are involved in processes ranging from cell survival and proliferation to energy metabolism. nih.govmdpi.comcusabio.com Furthermore, the APJ receptor can form heterodimers with other GPCRs, such as the angiotensin II type-1 receptor (AT1), which allows it to inhibit angiotensin II signaling. nih.gov This interaction is a key mechanism by which apelin counteracts the detrimental effects of the renin-angiotensin system in the cardiovascular system. creative-diagnostics.com Continued research is focused on mapping these complex interactions to fully understand the integrated biological effects of Apelin-17.

Synergistic Interactions with Other Peptidergic Systems

The physiological actions of Apelin-17 (human, bovine) are intricately modulated through its interaction with several other key peptidergic systems. This crosstalk is fundamental to maintaining homeostasis, particularly in the cardiovascular and renal systems. The apelin system often functions to counterbalance the effects of other potent peptide hormones, creating a delicate regulatory balance.

Interaction with the Renin-Angiotensin System (RAS)

The apelin system and the Renin-Angiotensin System (RAS), particularly its primary effector peptide Angiotensin II (Ang II), exhibit a well-documented antagonistic relationship. While Ang II is a potent vasoconstrictor that elevates blood pressure, Apelin-17 generally promotes vasodilation through a nitric oxide (NO)-dependent mechanism, thereby lowering blood pressure. researchgate.netfrontiersin.org This functional opposition is critical in cardiovascular regulation.

Key aspects of this interaction include:

Counteracting Vasoconstriction: Apelin-17 opposes the vasoconstrictive effects of Ang II. By binding to the APJ receptor on endothelial cells, apelin stimulates NO production, leading to vasorelaxation. researchgate.net This directly counteracts the pressor effects of Ang II mediated by its AT1 receptor. researchgate.netnih.gov

Modulation of Cardiac Remodeling: Ang II is known to promote pathological cardiac hypertrophy and fibrosis. ahajournals.org Research indicates that apelin signaling can negatively regulate Ang II-mediated adverse myocardial remodeling and dysfunction. ahajournals.org

Influence on ACE2: Apelin peptides interact with the RAS by promoting the transcription of Angiotensin-Converting Enzyme 2 (ACE2). portlandpress.com ACE2 is a crucial enzyme that degrades Ang II into the vasodilator peptide Angiotensin-(1-7), further reinforcing the counter-regulatory role of apelin against the pressor actions of the RAS. portlandpress.comderpharmachemica.com

Interaction with the Vasopressin System

Apelin-17 and Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), function as a physiological "Yin and Yang" in the regulation of body fluid homeostasis. nih.gov Their interactions occur at both the central and renal levels, where they exert opposing effects on water balance. researchgate.netnih.gov

Central Regulation: In the brain, apelin and AVP are co-localized in the magnocellular neurons of the hypothalamus. nih.govresearchgate.net Apelin acts centrally to inhibit the electrical activity of vasopressinergic neurons and reduce the release of AVP from the posterior pituitary into the bloodstream. researchgate.netnih.gov

Renal Actions: In the kidney, Apelin-17 directly counteracts the antidiuretic effect of AVP. It acts on the collecting duct to inhibit AVP-induced water reabsorption. oup.comoup.com Specifically, Apelin-17 can inhibit the AVP-induced cAMP production and the subsequent translocation of aquaporin-2 (AQP2) water channels to the cell membrane. nih.govoup.comoup.com

Reciprocal Response to Osmotic Stimuli: Plasma levels of apelin and AVP are inversely regulated by changes in plasma osmolality. Conditions like dehydration, which increase AVP release, are associated with decreased plasma apelin levels. nih.govresearchgate.net Conversely, water loading leads to a decrease in plasma AVP and an increase in plasma apelin, promoting diuresis. nih.govoup.com

Interaction with Natriuretic Peptides

Evidence suggests a synergistic relationship between the apelin system and natriuretic peptides, such as Atrial Natriuretic Peptide (ANP). This interaction is particularly relevant under conditions of physiological stress.

Stress-Induced ANP Expression: Research has shown that stress-induced increases in apelin can lead to a corresponding increase in ANP expression in atrial tissue. nih.gov This suggests that under stress conditions, apelin may contribute to cardiovascular homeostasis by augmenting the release of ANP, a peptide known for its vasodilatory and natriuretic properties. nih.gov

Interactions with Metabolic Peptidergic Systems

The apelin system also intersects with peptidergic systems that regulate energy metabolism and feeding behavior, such as the orexin and ghrelin systems.

Orexin System: Apelin's interaction with appetite-regulating hormones like orexin points to its role within complex metabolic networks. nih.gov This highlights a potential for synergistic or antagonistic actions in the central regulation of energy homeostasis and feeding.

Ghrelin System: While direct mechanistic studies are still emerging, the co-localization and functional overlap of apelin and ghrelin systems in hypothalamic nuclei suggest a potential for interaction in the control of appetite and energy balance.

Table 1: Summary of Apelin-17 Interactions with Other Peptidergic Systems

Interacting Peptidergic SystemKey PeptideNature of Interaction with Apelin-17Primary Physiological Outcome
Renin-Angiotensin System (RAS)Angiotensin II (Ang II)AntagonisticCounteracts vasoconstriction and hypertension; attenuates adverse cardiac remodeling. researchgate.netahajournals.org
Vasopressin SystemArginine Vasopressin (AVP)Antagonistic / Counter-regulatoryInhibits AVP release and counteracts its antidiuretic effect, promoting diuresis and regulating fluid balance. researchgate.netnih.govoup.com
Natriuretic Peptide SystemAtrial Natriuretic Peptide (ANP)Synergistic / InductiveStress-induced apelin increases ANP expression, potentially aiding in cardiovascular homeostasis. nih.gov
Orexin SystemOrexinFunctional Overlap / Potential CrosstalkPotential co-regulation of energy metabolism and feeding behavior. nih.gov

Q & A

What is the molecular structure of Apelin-17 (human, bovine), and how does its sequence influence APJ receptor binding specificity?

Answer:
Apelin-17 is a 17-amino acid peptide with the sequence KFRRQRPRLSHKGPMPF (single-letter code) and molecular formula C96H156N34O20S . Its C-terminal region (residues 1–9: KFRRQRPRL) is critical for APJ receptor binding, particularly the positively charged arginine residues (R3, R4, R6, R8), which facilitate electrostatic interactions with the receptor’s extracellular domains . The N-terminal lysine (K1) and hydrophobic residues (e.g., F2, L9) contribute to structural stability and membrane penetration . Computational modeling suggests that conformational flexibility in the C-terminal region enhances binding affinity (pIC50 = 9.02–9.94 in HEK 293 cells) .

What experimental protocols are recommended for assessing Apelin-17’s inhibition of forskolin-stimulated cAMP accumulation?

Answer:
Standard protocols involve:

  • Cell Model : Use CHO or HEK 293 cells stably expressing human APJ receptors .
  • Treatment : Pre-incubate cells with Apelin-17 (10 nM–1 µM) for 30 minutes, followed by forskolin (10 µM) to stimulate cAMP production .
  • Detection : Quantify cAMP via ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assays. Apelin-17 typically exhibits pIC50 values of 9.94 in optimized conditions, though batch variability in peptide purity (≥95%) and residual TFA content (up to 45%) may affect results .
  • Controls : Include APJ receptor antagonists (e.g., ML221) and TFA-free Apelin-17 to isolate specific effects .

How should researchers address discrepancies in reported pIC50 values for Apelin-17/APJ binding across studies?

Answer:
Variations in pIC50 values (e.g., 9.02 vs. 9.94) may arise from:

  • Receptor Expression Levels : Overexpression in HEK 293 cells vs. endogenous expression in primary cells .
  • Peptide Formulation : Free base vs. TFA salt forms, which differ in solubility and stability .
  • Assay Conditions : Temperature (e.g., 5°C vs. 37°C) and buffer composition (e.g., presence of divalent cations) .
    Methodological Mitigation :
    • Standardize receptor expression systems and validate with radioligand binding assays (e.g., ¹²⁵I-Apelin-13 competition) .
    • Report peptide purity, salt form, and storage conditions (−80°C for long-term stability) .

What strategies optimize Apelin-17 stability in in vivo studies, particularly regarding dosing formulations?

Answer:

  • Solubility : Prepare stock solutions in sterile PBS or 5% DMSO + 30% PEG300 + 5% Tween 80 (pH 7.4) to enhance bioavailability .
  • Dosing : For rodent models, administer 10 mg/kg via intraperitoneal injection; adjust for body weight (e.g., 100 µL per 20 g mouse) .
  • Stability : Store lyophilized powder at −80°C; avoid freeze-thaw cycles in reconstituted solutions (use single-use aliquots) .
  • Validation : Confirm peptide integrity post-administration via HPLC-MS to detect degradation products (e.g., truncated Apelin-13) .

How does Apelin-17’s dual role in cardiovascular regulation and HIV entry inhibition inform therapeutic research?

Answer:

  • Cardiovascular Effects : Apelin-17 activates APJ receptors in endothelial cells, promoting NO release and vasodilation. In HF models, it reduces angiotensin II (Ang II) and systolic blood pressure .
  • Antiviral Mechanism : Apelin-17 competes with HIV gp120 for APJ binding, blocking viral entry into NP-2/CD4 cells .
    Research Integration :
    • Use tissue-specific APJ knockout models to dissect pathways (e.g., Cre-lox systems) .
    • Screen Apelin-17 analogs (e.g., pyroglutamate-modified Apelin-13) for enhanced stability and receptor selectivity .

What are the implications of TFA content in Apelin-17 preparations for cellular assays?

Answer:
TFA (trifluoroacetic acid) residues (10–45% in commercial peptides) can:

  • Interfere with Assays : Inhibit cell proliferation or alter intracellular pH .
  • Mask Biological Activity : High TFA may reduce APJ binding affinity .
    Solutions :
    • Use TFA removal services (e.g., ion-exchange chromatography) for sensitive assays .
    • Include TFA-only controls to isolate its effects on cell viability .

How can researchers ensure reproducibility in Apelin-17 studies, given variability in peptide stability and bioactivity?

Answer:

  • Pre-Analysis Plan : Predefine protocols for peptide handling, storage, and assay conditions (Recommendation 8.1, ).
  • Quality Control : Validate peptide batches via amino acid analysis (AAA) and circular dichroism (CD) to confirm secondary structure .
  • Data Reporting : Disclose purity, salt form, and storage duration in publications .

What advanced techniques elucidate Apelin-17’s conformational dynamics during APJ receptor interaction?

Answer:

  • NMR Spectroscopy : Use SDS/DPC micelles to mimic membrane environments; analyze chemical shift perturbations (CSPs) in residues 1–9 to map binding interfaces .
  • Molecular Dynamics (MD) : Simulate Apelin-17/APJ docking to identify critical residues (e.g., R3, R4) and conformational states (e.g., α-helix in residues 10–17) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) under physiological pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.